methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate typically involves multiple steps. One common method starts with the reaction of pyridine with various reagents to form the pyrrolo[2,3-c]pyridine core. The chlorination and esterification steps follow to introduce the chloro and methyl ester groups, respectively . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
Methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine ring.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also have a pyridine ring fused with a pyrrole ring but differ in the position of the fusion and substituents.
1H-pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring fused with a pyridine ring and are known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)5-2-12-7-4-11-3-6(10)8(5)7/h2-4,12H,1H3 |
InChI Key |
ZULHHMKFKYXJEF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC2=CN=CC(=C12)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.